Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[(4-aminobenzoyl)oxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-4-5-14(19)11-22-15(20)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRFXKYTGSVXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145139 | |
| Record name | 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-65-2 | |
| Record name | 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[[(4-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.4 g/mol
- CAS Number : 1235440-57-9
Biological Activity Overview
This compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers, indicating its role in inflammatory diseases.
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from damage caused by amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its effects are still being elucidated. However, several pathways have been proposed:
- Inhibition of β-secretase : The compound may inhibit β-secretase activity, thereby reducing the formation of amyloid plaques associated with Alzheimer's disease .
- Regulation of Cytokine Production : It appears to modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
In Vitro Studies
In vitro studies have demonstrated that this compound can improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides. For instance:
- Cell Viability Tests : When astrocytes were treated with Aβ peptides, a significant decrease in cell viability was observed. However, co-treatment with the compound resulted in improved cell survival rates, suggesting a protective effect against Aβ-induced toxicity .
In Vivo Studies
Further research is required to confirm the efficacy of this compound in vivo. However, preliminary animal models indicate that:
- Cognitive Function Improvement : In models of Alzheimer's disease induced by scopolamine, treatment with the compound showed trends towards improved cognitive performance compared to untreated controls .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | Tert-butyl 2-(4-aminobenzoyloxy)methylpyrrolidine-1-carboxylate |
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 1235440-57-9 |
| Antioxidant Activity | Yes |
| Anti-inflammatory Effects | Yes |
| Neuroprotective Properties | Yes |
Comparison with Similar Compounds
Substituent Diversity at the Pyrrolidine 2-Position
The 2-position substituent significantly influences reactivity and application. Key examples include:
- Aromatic vs. Aliphatic Substituents: The target’s 4-aminobenzoyloxy group enables interactions absent in aliphatic analogs like tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate (), which features a basic aliphatic amine .
- Electron-Withdrawing Groups: Sulfonyl () and phthalimide () substituents reduce electron density at the pyrrolidine ring, contrasting with the electron-donating 4-aminobenzoyloxy group .
Stereochemical Considerations
Compounds like tert-butyl (2S,3R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3-((S)-1-hydroxybutan-2-yl)pyrrolidine-1-carboxylate () highlight the role of stereochemistry in biological activity. The target compound’s stereochemistry (if specified) would influence binding affinity in drug design, akin to chiral ligands such as (S)-LC1 () .
Key Reactions and Protecting Groups
- Target Compound: Likely synthesized via esterification of a hydroxymethyl-pyrrolidine intermediate with 4-aminobenzoic acid, analogous to benzyloxy group installations () .
- Phosphinomethyl Derivatives: Synthesized via nucleophilic substitution of bromomethyl-pyrrolidine intermediates with potassium diphenylphosphine () .
- Sulfonyl/Sulfinyl Derivatives : Formed through sulfonation or oxidation of thioether intermediates (–10) .
Yield and Purification
- Yields vary widely: For example, tert-butyl (S)-2-(1-(4-methoxybenzyl)-1H-indole-6-carbonyl)pyrrolidine-1-carboxylate was isolated in 30% yield (), while alkylboration reactions () achieved 75% yield .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis typically involves:
- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
- Introduction of a hydroxymethyl group at the 2-position of the pyrrolidine ring.
- Formation of the ester bond by coupling the hydroxymethyl group with 4-aminobenzoic acid or its derivatives.
- Deprotection or purification steps to isolate the final compound.
Stepwise Preparation Details
Preparation of Boc-Protected Pyrrolidine Derivative
- Starting from pyrrolidine, the nitrogen is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- This yields tert-butyl pyrrolidine-1-carboxylate, which serves as a stable intermediate for further functionalization.
Introduction of the Hydroxymethyl Group at the 2-Position
- The 2-position is functionalized by lithiation using sec-butyllithium or n-butyllithium at low temperatures (-78 °C) followed by reaction with an epoxide or formaldehyde derivative to introduce a hydroxymethyl substituent.
- For example, the reaction of Boc-protected pyrrolidine with epoxide derivatives under controlled conditions yields the secondary alcohol intermediate.
Formation of the Ester Linkage with 4-Aminobenzoic Acid
- The hydroxymethyl intermediate is coupled with 4-aminobenzoic acid or its activated derivatives (e.g., acid chlorides or esters) to form the ester bond.
- Mitsunobu reaction conditions are often employed for this esterification, using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at room temperature.
- This reaction proceeds with good yields (typically 35–51%) and provides the tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate as a white solid after purification.
Deprotection and Purification
- If additional protecting groups are present on the amino function of the benzoyl ring, they are removed using trifluoroacetic acid (TFA) or other acidic conditions to yield the free amine.
- The final compound is purified by flash chromatography or recrystallization to achieve high purity suitable for biological evaluation or further synthetic use.
Alternative Synthetic Routes and Key Variations
- Some routes start from aminooxy intermediates, where hydrazine hydrate is used to convert phthalimide-protected aminooxy groups into free aminooxy functionalities, which can then be further functionalized.
- Use of different protecting groups or coupling reagents may be optimized depending on scale or desired stereochemistry.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of pyrrolidine | (Boc)2O, triethylamine, DCM, room temperature | >90 | Standard protection step |
| Lithiation and epoxide opening | n-BuLi or sec-BuLi, epoxide, -78 °C, THF | 70–85 | Introduces hydroxymethyl group at 2-position |
| Mitsunobu esterification | PPh3, DEAD, phenol derivative, THF, room temperature | 35–51 | Coupling with 4-aminobenzoic acid derivative |
| Deprotection | TFA, room temperature | Quantitative | Removes Boc or other protecting groups |
| Purification | Flash chromatography or recrystallization | — | Ensures compound purity |
- The Mitsunobu reaction is critical for ester bond formation, allowing for mild conditions and good selectivity.
- Protection strategies ensure functional group tolerance and prevent side reactions during lithiation and coupling steps.
- Stereochemistry at the pyrrolidine ring can be controlled via chiral starting materials or resolution techniques.
Q & A
Q. How to design SAR (Structure-Activity Relationship) studies for this compound?
- Methodological Answer :
- Scaffold Variation : Synthesize analogs with modified pyrrolidine rings (e.g., piperidine or azetidine replacements) to assess ring size impact.
- Substituent Scanning : Systematically replace the benzoyloxy group’s para-amino with methyl, nitro, or methoxy groups. Use SPR (surface plasmon resonance) to quantify binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
